

Monuron (CAS No. 150-68-5): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monuron, with the CAS number 150-68-5, is a phenylurea herbicide that was first introduced in 1952.[1][2] It has been utilized for the non-selective, systemic control of a wide array of annual and perennial broadleaved weeds and grasses.[2][3] Its primary application has been in non-cropland areas such as rights-of-way, industrial sites, and drainage ditch banks.[2] This technical guide provides an in-depth overview of **Monuron**, covering its chemical and physical properties, synthesis, mechanism of action, toxicology, and analytical methods, with a focus on providing detailed data and experimental protocols for scientific and research applications.

Chemical and Physical Properties

Monuron is a white, crystalline, odorless solid. It exhibits low solubility in water and hydrocarbon solvents, with slight solubility in oils and partial solubility in alcohols. It is stable under normal conditions of oxidation and moisture.

Table 1: Physicochemical Properties of Monuron



Property	Value	Reference
CAS Number	150-68-5	
Molecular Formula	C ₉ H ₁₁ ClN ₂ O	_
Molecular Weight	198.65 g/mol	-
Melting Point	175 °C	-
Water Solubility	Low	-
Appearance	White crystalline solid	-
Odor	Odorless	-

Synthesis of Monuron

The industrial synthesis of **Monuron** typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine.

Experimental Protocol: Synthesis of Monuron

Materials:

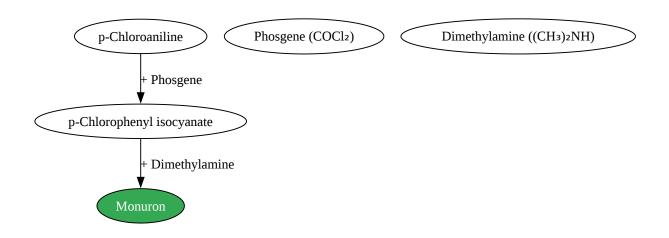
- p-Chlorophenyl isocyanate
- Dimethylamine
- Inert solvent (e.g., dioxane)

Procedure:

- Dissolve p-chloroaniline in a suitable inert solvent such as dioxane.
- Treat the solution with anhydrous hydrogen chloride and phosgene at a temperature of 70-75
 °C to form p-chlorophenyl isocyanate.
- React the resulting p-chlorophenyl isocyanate with dimethylamine at 25 °C.
- Monuron is formed as the product of this reaction.



• The crude product can then be purified through crystallization or solvent extraction.



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Caption: Monuron blocks electron transport in Photosystem II.

Toxicology

Monuron is classified as moderately toxic to humans and is a suspected carcinogen.

Table 2: Toxicological Data for Monuron



Parameter	Species	Route	Value	Reference
LD50 (Acute Oral)	Rat	Oral	>5000 mg/kg	
NOAEL (Chronic)	Rat	Oral	4.2 mg/kg/day	_
LOAEL (Chronic)	Rat	Oral	8.3 mg/kg/day	_
Carcinogenicity	Human	-	Not classifiable (Group 3)	_
Carcinogenicity	Rat	Oral	Increased renal and liver-cell tumors in males	_

Experimental Protocol: 2-Year Rodent Feeding Study (Carcinogenicity)

This protocol is a summary of the general procedures used in long-term carcinogenicity studies, such as the one conducted by the National Toxicology Program for **Monuron**.

Animals:

- F344/N rats and B6C3F1 mice are commonly used strains.
- Groups of 50 males and 50 females per dose level.

Diet Preparation and Administration:

- **Monuron** is incorporated into the standard rodent diet at specified concentrations (e.g., 0, 750, or 1,500 ppm for rats; 0, 5,000, or 10,000 ppm for mice).
- Diets are administered ad libitum for a period of 103 weeks.

Observations and Examinations:

Animals are observed twice daily for signs of toxicity.







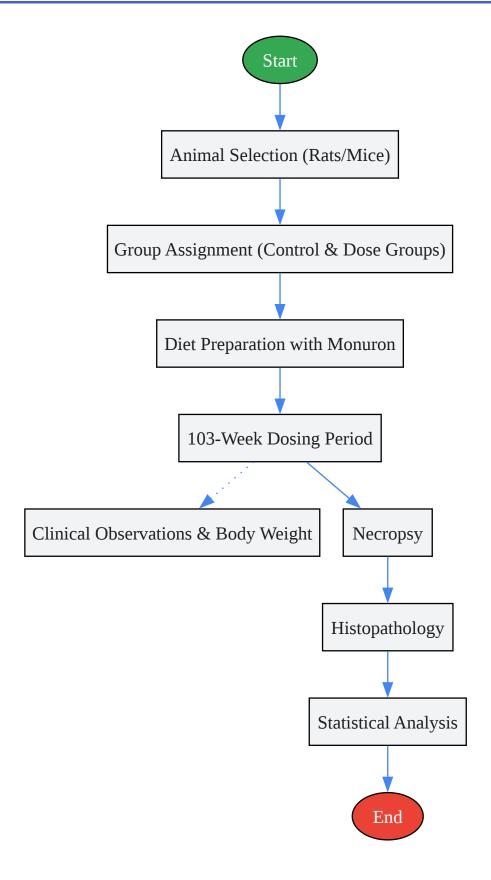
- Body weight and food consumption are recorded weekly for the first 13 weeks and then monthly.
- At the end of the 103-week exposure period, surviving animals are euthanized.
- A complete necropsy is performed on all animals, including those that die prematurely.
- All organs and tissues are examined macroscopically.
- Tissues are collected and preserved for histopathological examination.

Data Analysis:

- Survival rates are analyzed using life table methods.
- The incidence of neoplasms and non-neoplastic lesions is analyzed using statistical methods appropriate for carcinogenicity studies.

Diagram 3: Workflow for a 2-Year Rodent Carcinogenicity Study





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Caption: Workflow of a typical 2-year rodent bioassay.



Analytical Methods

The determination of **Monuron** in environmental samples is crucial for monitoring and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method.

Experimental Protocol: HPLC-UV Analysis of Monuron in Water

This protocol is a generalized procedure based on established methods for phenylurea herbicide analysis.

- 1. Sample Preparation (Solid-Phase Extraction SPE):
- Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- Load a known volume of the water sample (e.g., 500 mL) onto the cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Elute the retained Monuron with a suitable organic solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the mobile phase.
- 2. HPLC-UV Analysis:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is a 50:50 (v/v) mixture.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection Wavelength: 210 nm.





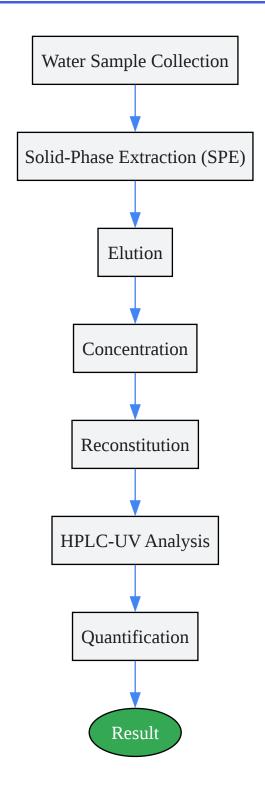


3. Quantification:

- Prepare a series of standard solutions of **Monuron** of known concentrations.
- Inject the standards to generate a calibration curve by plotting peak area versus concentration.
- Inject the prepared sample and determine the concentration of **Monuron** by comparing its peak area to the calibration curve.

Diagram 4: Analytical Workflow for **Monuron** in Water





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Caption: Workflow for the analysis of **Monuron** in water samples.

Herbicidal Efficacy



Monuron is effective against a broad spectrum of annual and perennial weeds. Its efficacy can vary depending on the weed species, growth stage, soil type, and application rate.

Table 3: Herbicidal Efficacy of Monuron on Various Weed Species

Weed Species	Common Name	Efficacy	Application Rate	Reference
Various annual grasses and broadleaf weeds	-	Good to excellent	2 lbs/acre	
Established perennials (e.g., Bermuda grass)	-	Poor	Not specified	
Turkey mullein	Croton setigerus	Resistant	Not specified	-
Spotted spurge	Euphorbia maculata	Moderately resistant	Not specified	_

Conclusion

Monuron (CAS No. 150-68-5) is a well-characterized phenylurea herbicide with a specific mode of action involving the inhibition of photosystem II. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, toxicology, and analytical methods, including detailed data and experimental protocols. This information serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science. Further research into the specific molecular interactions of **Monuron** with the D1 protein and its environmental fate will continue to be of interest.

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